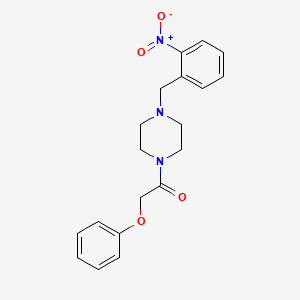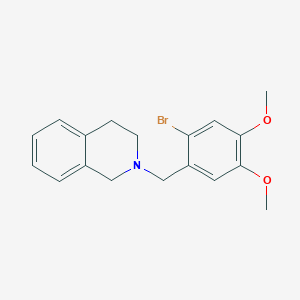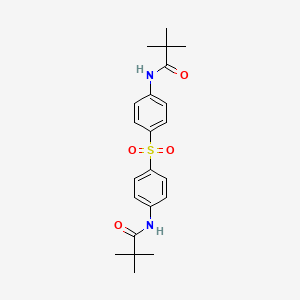![molecular formula C29H31N3O6 B5005734 9-ethyl-3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate](/img/structure/B5005734.png)
9-ethyl-3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-ethyl-3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as EB-1020, and it has been found to possess unique properties that make it a promising candidate for the development of new drugs.
科学的研究の応用
EB-1020 has been extensively studied in scientific research due to its potential applications in the treatment of various diseases. Some of the diseases that EB-1020 has been found to be effective against include Alzheimer's disease, Parkinson's disease, and schizophrenia. EB-1020 has also been studied for its potential use in the treatment of cancer.
作用機序
EB-1020 exerts its therapeutic effects through its ability to modulate the activity of certain receptors in the brain. Specifically, EB-1020 has been found to bind to the serotonin 5-HT6 receptor, which is involved in the regulation of cognitive function. By modulating the activity of this receptor, EB-1020 is able to improve cognitive function and memory.
Biochemical and Physiological Effects
EB-1020 has been found to have a number of biochemical and physiological effects in the body. For example, studies have shown that EB-1020 can increase the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine. EB-1020 has also been found to reduce the levels of beta-amyloid, which is a protein that is associated with the development of Alzheimer's disease.
実験室実験の利点と制限
EB-1020 has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and has a high level of purity. Additionally, EB-1020 has been found to be stable under a wide range of conditions, which makes it suitable for use in a variety of experimental settings.
However, there are also some limitations associated with the use of EB-1020 in laboratory experiments. For example, the compound is relatively expensive to produce, which can limit its availability for use in research. Additionally, the complex synthesis process can make it difficult for researchers without specialized knowledge in organic chemistry to work with the compound.
将来の方向性
There are several future directions for research on EB-1020. One area of focus is the development of new drugs based on the structure of EB-1020. Researchers are currently exploring the potential of modifying the structure of EB-1020 to improve its therapeutic properties.
Another area of focus is the further characterization of the biochemical and physiological effects of EB-1020. Researchers are working to better understand how the compound modulates the activity of the serotonin 5-HT6 receptor and how this affects cognitive function.
Finally, researchers are also exploring the potential of EB-1020 for use in the treatment of other diseases, such as depression and anxiety. Studies have shown that EB-1020 may have therapeutic effects in these conditions, and further research is needed to fully explore this potential.
合成法
EB-1020 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires specialized knowledge in organic chemistry. The final product is obtained as a white crystalline powder that is soluble in organic solvents.
特性
IUPAC Name |
[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2.C2H2O4/c1-3-30-25-7-5-4-6-23(25)24-18-20(8-13-26(24)30)19-28-14-16-29(17-15-28)27(31)21-9-11-22(32-2)12-10-21;3-1(4)2(5)6/h4-13,18H,3,14-17,19H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEBIMJHZYWCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C5=CC=CC=C51.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[2-(4-bromophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005653.png)

![2-bromo-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5005666.png)

![3-chloro-4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5005677.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B5005685.png)
![ethyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5005692.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5005696.png)

![3,5-bis[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5005708.png)

![4-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5005721.png)
![2-({[4-(4-bromophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5005727.png)
![(2R*,3R*)-1'-(1H-pyrazol-3-ylcarbonyl)-3-(4-thiomorpholinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5005744.png)